2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785884
InChI: InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-7-9(15)14(5)13-8/h6-7H,1-5H3
SMILES:
Molecular Formula: C11H17BN2O3
Molecular Weight: 236.08 g/mol

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC16785884

Molecular Formula: C11H17BN2O3

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one -

Specification

Molecular Formula C11H17BN2O3
Molecular Weight 236.08 g/mol
IUPAC Name 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-one
Standard InChI InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-7-9(15)14(5)13-8/h6-7H,1-5H3
Standard InChI Key SOZKIOYKGZPDKP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=O)C=C2)C

Introduction

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one is a boronic acid derivative, specifically a pinacol ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and organic materials due to its ability to form carbon-carbon bonds efficiently.

Safety Information

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319

  • Precautionary Statements: P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330

Synthesis and Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one is synthesized through the reaction of pyridazin-3(2H)-one with a boronic acid pinacol ester precursor. This compound is valuable in the synthesis of complex molecules due to its reactivity in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Data Table

PropertyValue
Molecular FormulaC11H17BN2O3
Molecular Weight236.08 g/mol
CAS Number1610374-18-9
MDL NumberMFCD16996097
Storage ConditionsInert atmosphere, 2-8°C
Boiling PointNo data available
Signal WordWarning
Hazard StatementsH302, H315, H319
Precautionary StatementsP501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330

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